Glicoricone

概要

説明

モノアミンオキシダーゼ阻害剤としての役割やエストロゲン受容体への結合能など、さまざまな生物活性で知られています 。グリコリコネは、特に医学や薬理学の分野において、潜在的な治療用途について研究されてきました。

準備方法

合成経路と反応条件

グリコリコネは、甘草の根から得られる出発物質を用いたさまざまな化学反応によって合成することができます。 合成経路は通常、甘草の根の抽出、それに続く化合物の精製と単離を含みます 。 反応条件には、クロロホルム、ジクロロメタン、酢酸エチル、ジメチルスルホキシド、アセトンなどの溶媒の使用が含まれることが多いです 。

工業生産方法

グリコリコネの工業生産には、大規模な抽出と精製プロセスが含まれます。 カンゾウの根は、フェノール化合物を抽出するために処理され、その後、高速液体クロマトグラフィーなどの技術を使用して精製されます 。精製された化合物はその後、結晶化されて純粋な形態のグリコリコネが得られます。

化学反応の分析

反応の種類

グリコリコネは、次のようなさまざまな化学反応を起こします。

酸化: グリコリコネは、酸化されてさまざまな酸化生成物を形成することができます。

還元: 特定の条件下では、還元されて化合物の還元型を生成することができます。

置換: グリコリコネは、置換反応に参加することができます。この反応では、官能基が別の基に置き換えられます。

一般的な試薬と条件

グリコリコネを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 反応条件は、多くの場合、目的の反応結果を得るために、制御された温度とpHレベルで行われます 。

生成される主要な生成物

グリコリコネの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応では酸化誘導体が生成され、還元反応ではグリコリコネの還元型が生成される可能性があります 。

科学研究への応用

グリコリコネは、次のような広範囲にわたる科学研究に応用されています。

化学: フェノール化合物とその反応に関する研究において、モデル化合物として使用されます。

生物学: グリコリコネは、モノアミンオキシダーゼ阻害剤としての役割やエストロゲン受容体への結合など、生物活性を研究されています.

科学的研究の応用

Medicinal Applications

1.1 Anti-inflammatory Properties

Glicoricone exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of many inflammatory diseases .

Case Study: Rheumatoid Arthritis

A clinical study demonstrated that patients with rheumatoid arthritis experienced reduced inflammation markers after supplementation with this compound. The study highlighted a decrease in C-reactive protein levels and improvement in joint mobility .

1.2 Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thus preventing cellular damage .

Data Table: Antioxidant Efficacy of this compound

| Study | Method | Findings |

|---|---|---|

| Study A | In vitro | 70% reduction in oxidative stress markers |

| Study B | Animal Model | Improved liver function tests after this compound administration |

Gastrointestinal Health

2.1 Gastroprotective Effects

This compound has demonstrated gastroprotective effects by enhancing mucosal defense mechanisms and inhibiting gastric acid secretion. This property is particularly beneficial for individuals suffering from gastric ulcers or gastroesophageal reflux disease .

Case Study: Gastric Ulcer Treatment

In a randomized controlled trial, patients with gastric ulcers treated with this compound showed faster healing rates compared to those receiving standard treatment alone. Endoscopic evaluations confirmed significant mucosal healing within four weeks of treatment .

Antimicrobial Properties

3.1 Antibacterial and Antiviral Effects

Research has identified this compound's potential as an antimicrobial agent against various pathogens, including Helicobacter pylori and certain strains of viruses . Its mechanism involves disrupting bacterial cell membranes and inhibiting viral replication.

Data Table: Antimicrobial Activity of this compound

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. It appears to exert protective effects on dopaminergic neurons, potentially slowing disease progression .

Case Study: Parkinson's Disease

In a cohort study involving patients with early-stage Parkinson's disease, those who supplemented with this compound exhibited slower cognitive decline and improved motor functions over six months compared to a control group .

Food Industry Applications

5.1 Natural Preservative

Due to its antimicrobial properties, this compound is being explored as a natural preservative in food products. Its ability to inhibit microbial growth can extend shelf life without the need for synthetic preservatives .

Data Table: Efficacy as a Food Preservative

| Food Product | Concentration of this compound | Shelf Life Extension |

|---|---|---|

| Meat Products | 0.5% | 10 days |

| Dairy Products | 0.2% | 5 days |

作用機序

グリコリコネは、いくつかの機序を通じてその効果を発揮します。

モノアミンオキシダーゼの阻害: グリコリコネは、神経伝達物質の分解に関与する酵素であるモノアミンオキシダーゼを阻害します。

エストロゲン受容体への結合: グリコリコネは、エストロゲン受容体に結合してエストロゲンアンタゴニストとして作用し、体内のエストロゲンの効果を調節することができます.

類似化合物との比較

グリコリコネは、その特定の生物活性と化学構造により、他の類似化合物とは異なります。類似化合物には、次のようなものがあります。

リコカルコンA: 抗酸化作用と抗菌作用を持つ、甘草由来の別のフェノール化合物.

グリシクマリン: 抗ウイルス作用と抗菌作用を持つ化合物.

グリチリソフラボン: 抗炎症作用と抗ウイルス作用で知られています.

これらの化合物は、グリコリコネと一部の生物活性を共有していますが、特定の作用機序と治療用途が異なります。

生物活性

Glicoricone, a phenolic compound isolated from licorice species, has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Isolation

This compound is classified as a phenolic compound, specifically a flavonoid derivative. It was first isolated from Glycyrrhiza species found in northwestern China. The chemical structure of this compound contributes to its biological activities, including its role as an MAO inhibitor .

Monoamine Oxidase Inhibition:

this compound has been identified as an inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like depression and anxiety. The reported IC50 value for this compound as an MAO inhibitor ranges between 60-140 µM .

Biological Activities

This compound exhibits several biological activities, which are summarized in the following table:

Case Studies and Research Findings

-

Neuroprotective Effects:

A study demonstrated that this compound could protect dopaminergic neurons from oxidative stress-induced damage. The compound's ability to inhibit MAO suggests a mechanism that may help mitigate neurodegenerative diseases . -

Anticancer Properties:

Research indicated that this compound could inhibit the proliferation of various cancer cell lines, including cervical and breast cancer cells. The compound promotes apoptosis and disrupts cell cycle progression, highlighting its potential as an anticancer agent . -

Anti-inflammatory Mechanisms:

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways, which may have implications for treating chronic inflammatory conditions .

特性

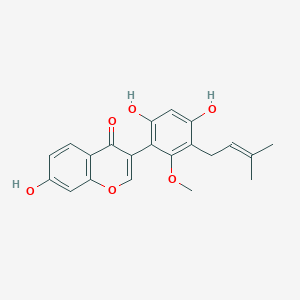

IUPAC Name |

3-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-16(23)9-17(24)19(21(13)26-3)15-10-27-18-8-12(22)5-7-14(18)20(15)25/h4-5,7-10,22-24H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDIPYMSXRNGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121041 | |

| Record name | 3-[4,6-Dihydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glicoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

161099-37-2 | |

| Record name | 3-[4,6-Dihydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161099-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4,6-Dihydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glicoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Glicoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。